Cas no 426221-01-4 (3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde)
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-4-isopropoxy-5-methoxy-benzaldehyde
- 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde
- STK346744
- EN300-228089
- ALBB-034937
- Benzaldehyde, 3-iodo-5-methoxy-4-(1-methylethoxy)-
- Oprea1_182562
- 426221-01-4
- 3-IODO-4-ISOPROPOXY-5-METHOXYBENZALDEHYDE
- Cambridge id 6437884
- CS-0274557
- SR-01000234601
- 3-iodo-5-methoxy-4-propan-2-yloxybenzaldehyde
- AKOS000295611
- VS-08210
- AB00107785-01
- SR-01000234601-1
- BBL026118
-
- MDL: MFCD02257193
- Inchi: 1S/C11H13IO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3
- InChI Key: ZKOJOHVHINMYAF-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CC(=C1OC(C)C)OC
Computed Properties
- Exact Mass: 319.99094Da
- Monoisotopic Mass: 319.99094Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5Ų
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498152-250 mg |
3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |
426221-01-4 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB498152-500 mg |
3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |
426221-01-4 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB498152-1 g |
3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |
426221-01-4 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB498152-5 g |
3-Iodo-4-isopropoxy-5-methoxybenzaldehyde |
426221-01-4 | 5g |
€752.70 | 2022-03-24 | ||
| Enamine | EN300-228089-0.05g |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |
426221-01-4 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-228089-0.1g |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |
426221-01-4 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-228089-0.25g |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |
426221-01-4 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| Enamine | EN300-228089-0.5g |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |
426221-01-4 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-228089-1.0g |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |
426221-01-4 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-228089-2.5g |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde |
426221-01-4 | 95% | 2.5g |
$1428.0 | 2024-06-20 |
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde Suppliers
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde
Professional Introduction to 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde (CAS No. 426221-01-4)
3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 426221-01-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl aldehydes, characterized by the presence of an aldehyde functional group (-CHO) and various substituents that contribute to its unique chemical properties and biological activities. The molecular structure of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde incorporates an iodine atom, a methoxy group, and an isopropoxy group, which are strategically positioned to enhance its reactivity and potential utility in synthetic chemistry and drug development.
The significance of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde lies in its versatility as a synthetic intermediate. The presence of the iodine atom makes it a valuable precursor in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of biaryl compounds. These biaryl structures are prevalent in many pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The methoxy and isopropoxy groups further enhance the compound's reactivity, allowing for diverse functionalization strategies that can be tailored to specific pharmacological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde has emerged as a key intermediate in the synthesis of several lead compounds that exhibit promising biological activity. For instance, studies have demonstrated its utility in generating derivatives with potent inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are critical targets in the treatment of various diseases, including cancer and neurodegenerative disorders. The ability to modify the structure of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde allows researchers to fine-tune its pharmacokinetic properties, solubility, and metabolic stability, thereby optimizing its therapeutic potential.
The incorporation of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde into drug discovery pipelines has been facilitated by advancements in synthetic methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled the rapid preparation of complex derivatives under mild conditions, reducing reaction times and improving yields. Additionally, computational methods like molecular docking and virtual screening have been employed to predict the binding affinity of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde derivatives to biological targets. These computational approaches complement experimental efforts by providing insights into molecular interactions and guiding the design of more effective drug candidates.
One particularly noteworthy application of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde is in the development of small molecule inhibitors for kinases involved in cancer progression. Kinases are enzymes that play a crucial role in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is often associated with tumor growth and metastasis. By designing analogs of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde that selectively inhibit aberrant kinase activity, researchers aim to develop targeted therapies that minimize off-target effects and improve patient outcomes. Preliminary studies have shown that certain derivatives exhibit high selectivity for specific kinases while maintaining low toxicity profiles.
The structural features of 3-iodo-5-methoxy-4-(propan-2-yloxy)benzaldehyde also make it a valuable tool in materials science applications. For example, its ability to participate in cross-coupling reactions allows for the synthesis of conjugated polymers with tunable electronic properties. These polymers are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential for device performance. The methoxy and isopropoxy groups can be modified to influence polymer morphology and film-forming characteristics, enhancing device stability and efficiency.
Recent advances in green chemistry have also influenced the synthesis of 3-isobutylidenemalononitrile, emphasizing sustainable practices that minimize waste and hazardous byproducts. Researchers have explored catalytic systems that promote high selectivity while operating under environmentally benign conditions. For instance, palladium-catalyzed cross-coupling reactions have been optimized using water as a solvent or employing biodegradable ligands derived from natural sources. Such innovations align with global efforts to reduce the environmental impact of chemical synthesis while maintaining high standards of product quality.
The future prospects for 3-isobutylidenemalononitrile are promising, with ongoing research aimed at expanding its applications across multiple disciplines. In pharmaceuticals, efforts are underway to develop novel analogs with enhanced bioavailability and prolonged half-life through structural modifications based on computational predictions. In materials science, new derivatives are being explored for their potential use in flexible electronics and energy storage devices due to their unique electronic properties. The versatility of this compound ensures its continued relevance as a building block for innovation.
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